1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione
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Overview
Description
1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione is a complex organic compound with the molecular formula C10H16O5. It is a member of the diazacrown ethers family, which are known for their ability to form stable complexes with metal ions. This compound is particularly interesting due to its unique structure, which includes multiple oxygen and nitrogen atoms that can participate in various chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method is the reaction of diethylene glycol with a suitable diamine under acidic conditions, followed by cyclization and oxidation steps to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrogen and oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used to study the interactions between metal ions and biological molecules.
Mechanism of Action
The mechanism of action of 1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the compound can coordinate with metal ions, forming a stable chelate complex. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Another diazacrown ether with a similar structure but different ring size.
4,7,10-Trioxa-1,13-tridecanediamine: A compound with a similar functional group arrangement but different overall structure
Uniqueness
1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione is unique due to its specific ring size and the arrangement of oxygen and nitrogen atoms. This unique structure allows it to form highly stable complexes with metal ions, making it particularly useful in applications requiring strong metal ion coordination .
Properties
CAS No. |
183745-72-4 |
---|---|
Molecular Formula |
C19H36N2O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1,4,7-trioxa-10,22-diazacyclotetracosane-9,23-dione |
InChI |
InChI=1S/C19H36N2O5/c22-18-16-25-14-12-24-13-15-26-17-19(23)21-11-9-7-5-3-1-2-4-6-8-10-20-18/h1-17H2,(H,20,22)(H,21,23) |
InChI Key |
XNOQYXOSGAESDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCNC(=O)COCCOCCOCC(=O)NCCCCC1 |
Origin of Product |
United States |
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